molecular formula C14H26N2O5 B2555426 (2S)-4-Methyl-2-[[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]pentanoic acid CAS No. 2381486-17-3

(2S)-4-Methyl-2-[[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]pentanoic acid

Cat. No.: B2555426
CAS No.: 2381486-17-3
M. Wt: 302.371
InChI Key: CJTAAOMGZFNNHS-ZJUUUORDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-4-Methyl-2-[[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]pentanoic acid is a useful research compound. Its molecular formula is C14H26N2O5 and its molecular weight is 302.371. The purity is usually 95%.
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Scientific Research Applications

Thromboxane A2 Synthetase Inhibition and Receptor Blockade

A study by Clerck et al. (1989) discusses a compound (identified as R 68 070) that combines specific thromboxane A2 (TXA2) synthetase inhibition with TXA2/prostaglandin endoperoxide receptor blockade in one molecule. This dual activity was shown to be effective in inhibiting platelet aggregation and extending bleeding times in humans and animals, without affecting plasma coagulation or fibrinolysis. This suggests a potential application of the compound in analyzing the roles and interactions of arachidonic acid metabolites in pathologies (Clerck, Beetens, Water, Vercammen, & Janssen, 1989).

Anticonvulsant Evaluation

Scott et al. (1994) synthesized analogues of valproic acid, a widely used antiepileptic drug, to understand its extended seizure protection mechanism. Their research on the synthesized compounds, including their diastereomeric ethyl esters, aimed at evaluating their anticonvulsant properties. This study highlights the potential of chemical analogues in enhancing our understanding of drug mechanisms and developing new therapeutic agents (Scott, Adesioye, Ayuk, Edafiogho, John, Kodwin, Maxwell-Irving, Moore, & Nicholson, 1994).

Metabolite Identification in Propionic Acidemia

Truscott et al. (1979) identified abnormal metabolites, specifically 3-keto-2-methylvaleric acid and 3-hydroxy-2-methylvaleric acid, in the urine of a child with propionic acidemia. These metabolites, suggested to be produced from the self-condensation of propionyl-CoA, underline the importance of detailed metabolic profiling in diagnosing and understanding metabolic disorders (Truscott, Pullin, Halpern, Hammond, Haan, & Danks, 1979).

Furan Dicarboxylic Acid in Renal Impairment

Costigan, Yaqoob, and Lindup (1996) reported on the accumulation of 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (5-propyl FPA) in patients with renal impairment. This furan dicarboxylic acid, which is an inhibitor of drug binding to albumin, could serve as a marker of tubular dysfunction, especially in renal transplant patients treated with cyclosporin. This highlights the compound's application in monitoring renal function and possibly guiding therapeutic interventions (Costigan, Yaqoob, & Lindup, 1996).

Properties

IUPAC Name

(2S)-4-methyl-2-[[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O5/c1-8(2)7-10(12(18)19)16-11(17)9(3)15-13(20)21-14(4,5)6/h8-10H,7H2,1-6H3,(H,15,20)(H,16,17)(H,18,19)/t9-,10+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJTAAOMGZFNNHS-ZJUUUORDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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